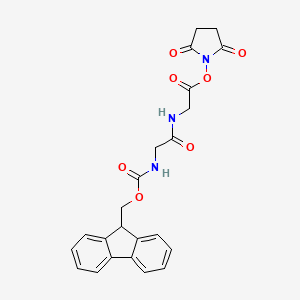

Fmoc-Gly-Gly-OSU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N3O7 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate |

InChI |

InChI=1S/C23H21N3O7/c27-19(24-12-22(30)33-26-20(28)9-10-21(26)29)11-25-23(31)32-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,27)(H,25,31) |

InChI Key |

YWPGJWLLWYHMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly-Gly-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Gly-OSu, or (9H-Fluoren-9-yl)methyl (2-((2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)amino)-2-oxoethyl)carbamate, is a pivotal dipeptide derivative extensively utilized in the fields of peptide synthesis and bioconjugation. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (NHS) ester, makes it a valuable reagent for the controlled assembly of peptides and the construction of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound.

Chemical Properties

A comprehensive understanding of the chemical properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 451.43 g/mol | [1] |

| Chemical Formula | C23H21N3O7 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [2] |

| Melting Point | Data not available for this compound. For the related compound Fmoc-Gly-OSu, the melting point is 173-175 °C. | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions. | |

| Storage Conditions | Should be stored at room temperature in a dry environment. For specific long-term storage recommendations, refer to the Certificate of Analysis provided by the supplier. | [3] |

Stability and Reactivity:

The Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in DMF. This base-lability is the cornerstone of its use in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic attack by primary amines to form stable amide bonds. This reactivity is harnessed for coupling the dipeptide to other molecules.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from the commercially available dipeptide Glycylglycine.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Fmoc-Gly-Gly-OH

A detailed protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, has been described in the literature.[4] This procedure involves the reaction of glycylglycine with Fmoc-OSu in the presence of a base.

-

Materials:

-

Glycylglycine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium Bicarbonate (NaHCO3)

-

Acetone

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Glycylglycine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in acetone dropwise to the Glycylglycine solution with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product, Fmoc-Gly-Gly-OH, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

-

Step 2: Synthesis of this compound from Fmoc-Gly-Gly-OH

The conversion of the carboxylic acid to the N-hydroxysuccinimide ester is a standard procedure in peptide chemistry.

-

Materials:

-

Fmoc-Gly-Gly-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve Fmoc-Gly-Gly-OH and NHS (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or chromatography if necessary.

-

Applications in Peptide Synthesis and Bioconjugation

This compound is a versatile building block with significant applications in both solid-phase peptide synthesis and the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be utilized to introduce a dipeptide unit in a single coupling step, which can be more efficient than the sequential addition of two glycine residues.

Caption: A single cycle of SPPS.

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group.

-

Coupling Solution Preparation: Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a suitable solvent like DMF. An activating agent is generally not required due to the inherent reactivity of the NHS ester.

-

Coupling Reaction: Add the this compound solution to the resin and agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Antibody-Drug Conjugate (ADC) Linker Synthesis

This compound serves as a valuable component in the construction of cleavable linkers for ADCs. The Gly-Gly dipeptide sequence can be part of a larger peptide linker that is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.

Caption: ADC Linker Synthesis Workflow.

-

Peptide Linker Assembly: The peptide portion of the linker (e.g., Val-Cit) is synthesized on a solid support using standard Fmoc-SPPS.

-

Incorporation of this compound: The deprotected N-terminus of the resin-bound peptide is reacted with this compound to extend the linker.

-

Attachment of Self-Immolative Spacer and Drug: A self-immolative spacer (e.g., p-aminobenzyl alcohol, PAB) is coupled, followed by the attachment of the cytotoxic drug.

-

Cleavage from Resin: The complete linker-drug conjugate is cleaved from the solid support.

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the Gly-Gly moiety.

-

Activation and Conjugation to Antibody: The free amine of the linker-drug conjugate is then activated (e.g., by conversion to an NHS ester) and subsequently conjugated to the lysine residues of a monoclonal antibody.

Conclusion

This compound is a highly valuable and versatile reagent for chemists and biochemists working in peptide synthesis and drug development. Its well-defined chemical properties, coupled with its reactivity, make it an essential tool for the precise construction of peptides and the sophisticated design of ADC linkers. A thorough understanding of its synthesis and application protocols is crucial for leveraging its full potential in the creation of novel therapeutics and research tools.

References

Fmoc-Gly-Gly-OSU: A Technical Guide to Structure, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-glycyl-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU), a critical building block in modern bioconjugation and peptide chemistry. This document details its chemical structure, molecular properties, and its pivotal role as a linker, particularly in the development of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its synthesis and conjugation are provided, alongside diagrams illustrating key workflows and mechanisms of action.

Core Molecular Data

This compound is a dipeptide derivative activated with an N-hydroxysuccinimide (NHS) ester. This activation renders the carboxyl group highly reactive towards primary and secondary amines, facilitating efficient conjugation to proteins and other biomolecules. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the N-terminus, essential for controlled, stepwise peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₃O₇ | [1] |

| Molecular Weight | 451.43 g/mol | [1] |

| Sequence | {Fmoc}-Gly-Gly-{OSu} | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF, DMSO |

Role in Antibody-Drug Conjugate (ADC) Development

This compound and the corresponding dipeptide linker, Gly-Gly, play a significant role in the design of ADCs.[1] Peptide linkers are integral to the efficacy and safety of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload.[] The linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload within the target cancer cells.

The Gly-Gly linker is an example of an enzymatically cleavable linker. Upon internalization of the ADC into a cancer cell, it is trafficked to lysosomes. Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B and Cathepsin L can recognize and cleave the peptide bond of the linker, releasing the cytotoxic drug to exert its cell-killing effect. The choice of a dipeptide or tetrapeptide linker, such as Gly-Gly-Phe-Gly, can influence the stability and cleavage kinetics of the ADC.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conjugation to a monoclonal antibody. These protocols are based on established principles of peptide synthesis and bioconjugation.

This protocol describes the synthesis of this compound from its precursor, Fmoc-Gly-Gly-OH.

Materials:

-

Fmoc-Gly-Gly-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Methodology:

-

Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Cool the solution in an ice bath. Add a solution of DCC or DIC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Work-up:

-

Filter off the DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield a solid.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

This protocol outlines the conjugation of the activated linker to a monoclonal antibody (mAb). This procedure assumes the subsequent attachment of a payload and final deprotection of the Fmoc group.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) system (e.g., a desalting column)

-

UV-Vis spectrophotometer

-

Centrifugal filter devices

Methodology:

-

Antibody Preparation:

-

If necessary, exchange the antibody into a conjugation-compatible buffer (amine-free, pH 7.4-8.0).

-

Adjust the concentration of the mAb to a suitable level (e.g., 2-10 mg/mL).

-

-

Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a high concentration (e.g., 10-20 mM).

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature or 4°C with gentle mixing for 1-4 hours.

-

-

Purification:

-

Remove the unreacted linker and organic solvent by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, use centrifugal filter devices for buffer exchange and removal of small molecules.

-

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

-

The extent of conjugation can be analyzed using techniques such as mass spectrometry to determine the average number of linkers attached per antibody.

-

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action for an ADC with a Gly-Gly linker and a typical workflow for ADC development.

References

An In-Depth Technical Guide to the Mechanism of Action of Fmoc-Gly-Gly-OSU in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1] This guide focuses on the specific application and mechanism of Fmoc-Gly-Gly-OSu, a dipeptide derivative increasingly utilized in the synthesis of complex biomolecules, particularly as a linker in antibody-drug conjugates (ADCs).[2][3]

Core Mechanism of Action

The utility of this compound in peptide synthesis is centered on two key chemical features: the N-terminal Fmoc protecting group and the C-terminal N-hydroxysuccinimide (NHS or OSu) ester.

1. The Fmoc Protecting Group:

The Fmoc group serves as a temporary shield for the N-terminal amine of the dipeptide. This protection is crucial to prevent self-polymerization and other unwanted side reactions during the coupling of the dipeptide to a free amino group of a growing peptide chain. The Fmoc group is stable under the neutral or mildly acidic conditions used for peptide coupling but is readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The deprotection mechanism proceeds via a β-elimination reaction. The basic conditions facilitate the abstraction of a proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide. The piperidine also acts as a scavenger for the reactive DBF, forming a stable adduct.

2. The N-hydroxysuccinimide (OSu) Ester:

The N-hydroxysuccinimide ester at the C-terminus of the dipeptide is a highly efficient activating group for the carboxyl function. NHS is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by a primary or secondary amine. This activation facilitates the formation of a stable amide (peptide) bond with the free N-terminal amine of a peptide chain attached to a solid support. The use of pre-activated esters like this compound simplifies the coupling step by eliminating the need for in-situ activating reagents, which can sometimes lead to side reactions and racemization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, where it is used to introduce a Gly-Gly dipeptide unit into a growing peptide chain. This is particularly useful in the construction of linkers, for example, in the synthesis of antibody-drug conjugates (ADCs), where the Gly-Gly motif can provide steric spacing and flexibility.

The general workflow for incorporating this compound in SPPS is as follows:

-

Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using a solution of piperidine in DMF to expose the free amine.

-

Washing: The resin is thoroughly washed to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A solution of this compound in a suitable solvent (e.g., DMF) is added to the resin. The activated OSu ester reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: The resin is washed to remove unreacted reagents and the N-hydroxysuccinimide byproduct.

This cycle can be repeated to elongate the peptide chain further.

Experimental Protocols

While specific protocols can vary depending on the scale and nature of the synthesis, the following provides a general methodology for the use of this compound in manual SPPS.

Protocol 1: Fmoc Deprotection of the Resin-Bound Peptide

Materials:

-

Fmoc-peptide-resin

-

20% (v/v) Piperidine in DMF

-

DMF (peptide synthesis grade)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound

Materials:

-

Deprotected peptide-resin

-

This compound

-

DMF (peptide synthesis grade)

-

Solid-phase synthesis vessel

Procedure:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.

-

The resin is now ready for the next deprotection and coupling cycle.

Quantitative Data

Specific quantitative data for the coupling efficiency and yield of this compound is not extensively reported in publicly available literature. However, the performance is expected to be comparable to other Fmoc-amino acid-OSu derivatives. The following table summarizes key quantitative parameters for a typical Fmoc-SPPS cycle, which can be used as a general reference.

| Parameter | Typical Value/Range | Significance |

| Fmoc-Amino Acid Equivalents | 3-5 eq. | Ensures the coupling reaction goes to completion. |

| Coupling Time | 1-2 hours | Varies depending on the specific amino acids being coupled. |

| Deprotection Time | 3 + 15 minutes | Standard time for complete Fmoc removal with 20% piperidine in DMF. |

| Coupling Efficiency | >99% | Crucial for the synthesis of long peptides with high purity. |

| Overall Yield (per cycle) | ~99% | High per-cycle yield is necessary for obtaining a good overall yield of the final peptide. |

Visualizations

Diagram 1: Chemical Mechanism of this compound Coupling

References

A Technical Guide to the Solubility of Fmoc-Gly-Gly-OSU for Researchers and Drug Development Professionals

Introduction: Nα-Fmoc-glycyl-glycine N-succinimidyl ester (Fmoc-Gly-Gly-OSU) is a crucial building block in the synthesis of peptides and bioconjugates. As a dipeptide active ester, it facilitates the efficient coupling of a Gly-Gly motif in solid-phase peptide synthesis (SPPS) and other bioconjugation applications, such as the development of antibody-drug conjugates (ADCs).[1][2] A thorough understanding of its solubility characteristics in various solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a typical workflow for its application.

Core Principles of this compound Solubility

The solubility of this compound is governed by the physicochemical properties of its constituent parts: the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, the polar dipeptide (Gly-Gly) backbone, and the succinimidyl ester (OSU) leaving group. Generally, Fmoc-protected amino acids and short peptides exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Qualitative Solubility Profile of this compound

| Solvent | Chemical Class | Expected Solubility | Rationale & Remarks |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A standard solvent for peptide synthesis, known to effectively solvate the peptide backbone and the Fmoc group.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF, with similar or sometimes superior solvating properties for peptides.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic molecules.[4] |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | While less polar than DMF or NMP, DCM can still be a suitable solvent, particularly for the Fmoc group. |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Generally less effective at dissolving polar peptide structures. |

| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Often used in purification (HPLC) but may not be a primary solvent for dissolving high concentrations. |

| Water | Protic | Insoluble / Very Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions. |

| Methanol / Ethanol | Protic | Sparingly Soluble | May have some limited success, but the large non-polar Fmoc group will hinder high solubility. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Stoppered glass vials or flasks

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Calibrated pH meter (for aqueous-based solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant, moderate agitation speed.

-

Maintain a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This may take anywhere from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility values.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

The resulting value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

-

Experimental Workflow: this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently utilized in SPPS to introduce a dipeptide unit in a single coupling step. This can be advantageous in improving synthesis efficiency and overcoming difficulties associated with the coupling of individual glycine residues.

Caption: Workflow for incorporating this compound in SPPS.

Logical Relationship: Factors Influencing Solubility Determination

The accurate determination of solubility is dependent on several interconnected experimental factors. The following diagram illustrates these relationships.

Caption: Key factors influencing equilibrium solubility measurements.

While specific quantitative solubility data for this compound remains to be extensively published, its solubility profile is expected to align with that of other Fmoc-protected dipeptides, showing high solubility in polar aprotic solvents like DMF, NMP, and DMSO. For researchers requiring precise solubility values, the provided shake-flask protocol offers a robust methodology. A clear understanding of the solubility and handling of this compound is essential for its successful application in the synthesis of complex peptides and bioconjugates, ultimately contributing to advancements in drug discovery and development.

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Gly-Gly-OSU

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N-(9-fluorenylmethoxycarbonyl)-glycylglycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety data from the closely related and structurally similar compound, Fmoc-Gly-OSU. This information is intended to provide a robust safety framework for laboratory personnel.

Section 1: Compound Identification and Properties

This compound is a dipeptide derivative commonly utilized in the synthesis of peptide linkers, particularly for Antibody-Drug Conjugates (ADCs). Its chemical structure consists of a di-glycine core, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and activated at the C-terminus with an N-hydroxysuccinimide (OSU) ester. This activation facilitates efficient coupling to primary amines.

| Property | Data |

| Molecular Formula | C₂₃H₂₁N₃O₇ |

| Molecular Weight | 451.43 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. |

Section 2: Hazard Identification and Safety Precautions

Based on data for the analogous compound Fmoc-Gly-OSU, this compound should be handled with care, assuming similar hazard characteristics.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Pictograms:

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin sensitization | Category 1 |

| Chronic aquatic toxicity | Category 2 |

Section 3: Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture contamination.

Section 4: Experimental Protocols

This compound is a key reagent in solid-phase peptide synthesis (SPPS) for the introduction of a Gly-Gly linker. The following is a general protocol for its use.

Protocol: Coupling of this compound to a Resin-Bound Amine

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Coupling:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-4 equivalents) to the this compound solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

-

Washing: Once the reaction is complete, wash the resin with DMF to remove any unreacted reagents.

Section 5: Visualizations

Diagram 1: Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Diagram 2: Experimental Workflow for Peptide Coupling

Caption: Experimental workflow for coupling this compound in solid-phase peptide synthesis.

The Pivotal Role of Fmoc-Gly-Gly-OSU in Advanced Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-glycyl-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU) and its derivatives are critical reagents in modern biochemical research, particularly in the burgeoning field of targeted therapeutics. This technical guide provides an in-depth exploration of the key applications of this compound, with a primary focus on its role as a fundamental building block in the synthesis of peptide linkers for Antibody-Drug Conjugates (ADCs). We will delve into the synthetic methodologies, present quantitative data from relevant studies, and visualize the intricate biological pathways and experimental workflows associated with its use.

Introduction: The Significance of Peptide Linkers in Bioconjugation

The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Antibody-Drug Conjugates (ADCs) exemplify this approach, combining the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload. The linker, a chemical bridge connecting the antibody and the payload, is a critical determinant of an ADC's efficacy and safety profile.

Peptide linkers, in particular, have gained prominence due to their susceptibility to cleavage by enzymes that are often overexpressed in the tumor microenvironment, such as cathepsins. This enzymatic cleavage allows for the controlled release of the cytotoxic payload directly at the site of action, minimizing systemic toxicity. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide is a notable example of a cathepsin-cleavable linker and is a key component of the highly successful ADC, trastuzumab deruxtecan (Enhertu). Fmoc-protected dipeptides like this compound serve as essential building blocks for the solid-phase synthesis of such peptide linkers.

Core Application: Synthesis of Cleavable Peptide Linkers for ADCs

The primary application of this compound and related Fmoc-protected amino acid derivatives is in Solid-Phase Peptide Synthesis (SPPS). SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, with the Fmoc group serving as a temporary protecting group for the N-terminus of the growing peptide.

The GGFG Linker: A Case Study

The GGFG linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B and Cathepsin L, which are abundant in tumor cells.[1][2][3][4][5] This selective cleavage ensures that the cytotoxic payload is released predominantly within the target cancer cells.

Key Properties of the GGFG Linker:

-

Enzymatic Cleavage: Specifically recognized and cleaved by lysosomal proteases like cathepsins.

-

Stability: Exhibits greater stability in the bloodstream compared to some other cleavable linkers, minimizing premature drug release.

-

Proven Efficacy: Utilized in the clinically approved and highly effective ADC, trastuzumab deruxtecan.

Experimental Protocols

Solid-Phase Synthesis of Fmoc-GGFG-OH Tetrapeptide

This protocol outlines the manual solid-phase synthesis of the Fmoc-GGFG-OH tetrapeptide linker on a Rink Amide resin. This method builds the peptide chain from the C-terminus to the N-terminus.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

N,N'-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF, DCM, and then DMF again.

-

-

First Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and let it stand for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF, DCM, and DMF.

-

-

Second Amino Acid Coupling (Phenylalanine):

-

Repeat the Fmoc deprotection step (Step 2).

-

Couple Fmoc-Phe-OH using the same procedure as in Step 3.

-

-

Third and Fourth Amino Acid Coupling (Glycine x2):

-

Repeat the deprotection and coupling steps for the next two glycine residues. For the third coupling, this compound can be used as a dipeptide building block to increase efficiency.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in Step 2.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

-

Purification: Purify the crude GGFG peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of the Drug-Linker Conjugate (Maleimide-GGFG-DXd)

This section provides a high-level overview of the synthesis of the complete drug-linker construct, which involves coupling the synthesized GGFG peptide to the cytotoxic payload, deruxtecan (DXd), and a maleimide group for antibody conjugation.

Procedure Overview:

-

Coupling of GGFG to Payload: The carboxylic acid of the GGFG tetrapeptide is activated and coupled to an amino group on the deruxtecan (DXd) payload.

-

Fmoc Deprotection: The Fmoc group on the N-terminus of the GGFG-DXd conjugate is removed using a base like piperidine.

-

Introduction of Maleimide: A maleimide-containing linker, such as 6-maleimidocaproic acid, is then coupled to the newly exposed N-terminal amine of the GGFG-DXd conjugate.

-

Purification: The final maleimide-GGFG-DXd drug-linker is purified using chromatography.

Conjugation to Monoclonal Antibody (Trastuzumab)

The final step is the conjugation of the drug-linker to the monoclonal antibody.

Procedure Overview:

-

Antibody Reduction: The interchain disulfide bonds of the antibody (e.g., trastuzumab) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation: The maleimide group of the purified drug-linker reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified using techniques such as size exclusion chromatography to remove unconjugated drug-linker and other impurities.

Quantitative Data

The efficiency of each synthetic and conjugation step is crucial for the final quality and efficacy of the ADC. The following table summarizes typical quantitative data associated with the synthesis of ADCs like trastuzumab deruxtecan.

| Parameter | Typical Value/Range | Reference |

| SPPS Step-wise Yield | >99% | |

| Overall Peptide Synthesis Yield | Dependent on peptide length; for a 4-mer, can be >90% | |

| Drug-Linker Synthesis Yield | ~40-50% (multi-step synthesis) | |

| Final ADC Purity | >95% | |

| Average Drug-to-Antibody Ratio (DAR) | ~7-8 | |

| In Vitro Cytotoxicity (IC50) | Low nM range | |

| In Vivo Plasma Stability (T-DXd) | Drug-to-antibody ratio decreases to ~2.5 after 21 days in monkeys |

Visualizing the Workflow and Mechanism of Action

Experimental Workflow

The overall process from peptide synthesis to the final ADC can be visualized as a multi-step workflow.

Mechanism of Action: From ADC to DNA Damage

Once the ADC binds to its target receptor on a cancer cell and is internalized, the GGFG linker is cleaved, releasing the deruxtecan (DXd) payload. DXd is a potent topoisomerase I inhibitor, which leads to DNA damage and ultimately apoptosis.

Conclusion

This compound and its constituent Fmoc-protected amino acids are indispensable tools in the synthesis of advanced biotherapeutics. Their application in the construction of cleavable peptide linkers for ADCs, such as the clinically validated GGFG linker, highlights their critical role in enabling targeted cancer therapy. A thorough understanding of the synthetic protocols, quantitative parameters, and the underlying biological mechanisms is paramount for researchers and drug development professionals working to design and optimize the next generation of life-saving antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for the successful application of these powerful biochemical reagents.

References

- 1. Quantitative pre-treatment assessment of trastuzumab deruxtecan (T-DXd) antibody target (HER2) and payload target (topoisomerase 1, Topo1) to predict outcomes in metastatic breast cancer (MBC). - ASCO [asco.org]

- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. iphasebiosci.com [iphasebiosci.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Fmoc Protecting Group: A Technical Guide for Researchers

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides an in-depth exploration of the Fmoc group's chemistry, its application in SPPS, and its significance in drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate used to temporarily block the α-amino group of an amino acid, thereby preventing self-coupling during peptide synthesis.[1] The key to its utility lies in its susceptibility to removal under mild basic conditions, a characteristic conferred by the electron-withdrawing nature of the fluorenyl ring system. This renders the proton at the C9 position acidic and susceptible to abstraction by a mild base, typically a secondary amine like piperidine.[1]

The deprotection mechanism proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) pathway:

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.

-

β-Elimination: This is followed by a β-elimination to yield the deprotected amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate. The DBF is then trapped by the amine cleavage agent to form a stable adduct.[2]

This orthogonality is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments for deprotection and can lead to the degradation of sensitive peptide sequences.[3] The mild conditions of Fmoc chemistry are compatible with a wider range of functionalities, making it the preferred method for the synthesis of complex and modified peptides.[3]

Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. A typical Fmoc-SPPS cycle consists of the following key steps:

-

Resin Swelling: The solid support, typically polystyrene beads functionalized with a linker, is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group from the N-terminus of the resin-bound amino acid or peptide is removed using a mild base.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Quantitative Data in Fmoc SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for various stages of the process.

Table 1: Common Fmoc Deprotection Cocktails and Conditions

| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20-50% (v/v) | DMF | 10-20 minutes |

| Piperidine | 20% (v/v) | DMF | ~6 seconds (half-life of Fmoc group) |

| Piperazine | 5% (v/v) | DMF | Not specified |

| 1,8-Diazabicycloundec-7-ene (DBU) | 1% (v/v) | DMF | Not specified |

Table 2: Common Coupling Reagents for Fmoc SPPS

| Coupling Reagent | Abbreviation | Typical Equivalents (vs. Amino Acid) |

| N,N'-Dicyclohexylcarbodiimide | DCC | 1.0 |

| N,N'-Diisopropylcarbodiimide | DIC | 1.0 |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 1.0 |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | 1.0 |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | 1.0 |

Table 3: Final Cleavage Cocktails

| Reagent Cocktail | Composition | Typical Cleavage Time | Target Residues |

| Reagent K | TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) | 2-4 hours | General purpose |

| TFA/Water/Triisopropylsilane (TIS) | 95:2.5:2.5 | 2-3 hours | General purpose |

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the protection of the α-amino group of an amino acid with Fmoc-OSu.

-

Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane to the amino acid solution.

-

Reaction: Stir the mixture at room temperature for 4-24 hours.

-

Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Protocol 2: A Single Cycle of Fmoc Solid-Phase Peptide Synthesis (Manual)

This protocol outlines the key steps for one cycle of amino acid addition in a manual SPPS setup.

-

Resin Preparation:

-

Weigh the desired amount of Fmoc-amino acid-loaded resin (e.g., 100 mg for a 0.1 mmol synthesis).

-

Place the resin in a fritted syringe or a dedicated reaction vessel.

-

Swell the resin in DMF (approximately 10-15 mL per gram of resin) for 30-60 minutes at room temperature.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 10-20 minutes at room temperature.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add an activating base such as N,N-diisopropylethylamine (DIPEA) (e.g., 6-10 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Protocol 3: Cleavage and Final Deprotection

-

Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Cleavage:

-

Prepare a suitable cleavage cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5). The composition of the cocktail depends on the amino acid sequence of the peptide.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation and decantation of the ether.

-

Wash the peptide pellet with cold ether to remove scavengers and organic byproducts.

-

Dry the crude peptide under vacuum.

-

Visualizing Fmoc Chemistry Workflows

Fmoc Protection of an Amine

Caption: Mechanism of Fmoc protection of a primary amine using Fmoc-Cl.

Fmoc Deprotection Mechanism

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Role of Fmoc Chemistry in Drug Development

The precision, efficiency, and mild conditions of Fmoc-based SPPS have made it an indispensable tool in pharmaceutical research and development.

-

Peptide-Based Therapeutics: Fmoc chemistry is central to the synthesis of peptide drugs, which are increasingly important in treating a wide range of diseases, including metabolic disorders, cancer, and infectious diseases. The ability to synthesize long and complex peptides with high purity is crucial for their therapeutic efficacy and safety.

-

Unnatural Amino Acids and Peptidomimetics: The Fmoc strategy facilitates the incorporation of unnatural amino acids and modifications into peptide sequences. This allows medicinal chemists to fine-tune the pharmacological properties of peptide drug candidates, such as their stability, bioavailability, and receptor-binding affinity. For example, the inclusion of fluorinated amino acids can enhance a molecule's metabolic stability and lipophilicity.

-

Synthesis of Complex Natural Products: Fmoc-SPPS has been successfully applied to the total synthesis of complex natural products with antibiotic properties, such as daptomycin. This enables the generation of analogues for structure-activity relationship (SAR) studies, which is critical for the development of new and more effective antibiotics.

References

The Expanding Role of Dipeptide Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of molecules is a cornerstone of modern therapeutic and diagnostic development. Among the diverse array of conjugation technologies, dipeptide linkers have emerged as a versatile and powerful tool, particularly in the realm of bioconjugation. Initially popularized for their role in antibody-drug conjugates (ADCs), novel applications and a deeper understanding of their properties are continually expanding their utility. This technical guide provides an in-depth exploration of dipeptide linkers, covering their core principles, quantitative performance data, detailed experimental protocols, and the cellular pathways governing their function.

Core Principles of Dipeptide Linkers in Bioconjugation

Dipeptide linkers are short peptidic motifs, typically composed of two amino acids, that covalently connect a targeting moiety (e.g., an antibody or peptide) to a payload molecule (e.g., a cytotoxic drug, a fluorescent probe, or an imaging agent).[][2] Their primary advantage lies in their susceptibility to cleavage by specific enzymes, often those that are overexpressed in pathological environments such as the tumor microenvironment or within cellular lysosomes.[3][4] This enzyme-mediated cleavage allows for the controlled and targeted release of the payload at the desired site of action, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[5]

The most extensively studied and clinically validated dipeptide linkers are those sensitive to lysosomal proteases, particularly cathepsin B. Cathepsin B is a cysteine protease that is highly active in the acidic environment of lysosomes and is often upregulated in various cancer types. The archetypal cathepsin B-cleavable dipeptide is Valine-Citrulline (Val-Cit). The cleavage of the peptide bond C-terminal to the citrulline residue by cathepsin B initiates the release of the payload.

A critical component often used in conjunction with dipeptide linkers is a self-immolative spacer, with p-aminobenzyloxycarbonyl (PABC) being the most common. Following enzymatic cleavage of the dipeptide, the PABC spacer undergoes a rapid 1,6-elimination reaction, an electronic cascade that results in the release of the unmodified payload, carbon dioxide, and a quinone methide by-product. This self-immolative mechanism is crucial for ensuring the efficient liberation of the active drug.

Quantitative Data on Dipeptide Linker Performance

The selection of a dipeptide linker is a critical decision in the design of a bioconjugate, with significant implications for its stability, efficacy, and pharmacokinetic properties. The following tables summarize key quantitative data to facilitate a direct comparison of commonly used and novel dipeptide linkers.

| Dipeptide Linker | Cleavage Rate (Relative to Val-Cit) | Plasma Stability (Half-life) | Key Characteristics & References |

| Val-Cit | 1.0 | >230 days (human plasma) | Gold standard, highly susceptible to cathepsin B cleavage. Shows instability in mouse plasma due to carboxylesterase activity. |

| Val-Ala | ~0.5 (by isolated cathepsin B) | High (human plasma) | More hydrophilic than Val-Cit, leading to reduced aggregation and allowing for higher drug-to-antibody ratios (DAR). More stable in mouse plasma than Val-Cit. |

| Ala-Ala | Variable, generally lower than Val-Cit | High (human plasma) | Identified as a superior dipeptide for affording ADCs with low aggregation even at high DAR. |

| Phe-Lys | ~30-fold faster than Val-Cit-PABC-DOX with cathepsin B alone | Substantially less stable than Val-Cit in human plasma | Early generation linker, demonstrates good stability in human plasma in some contexts. |

| Val-Gln | High | Desired plasma stability | Identified as a rapidly cleaved dipeptide by lysosomal proteases. |

| Leu-Gln | High | Desired plasma stability | Another novel dipeptide sequence with high cleavage rates by lysosomal enzymes. |

| EVCit (Glu-Val-Cit) | More sensitive to cathepsin B than Val-Cit | >14 days (mouse plasma) | Tripeptide linker designed to improve stability in mouse plasma by preventing cleavage by carboxylesterase 1c. |

| Parameter | Val-Cit Linker | Val-Ala Linker | Reference(s) |

| Aggregation (at high DAR) | Prone to precipitation and aggregation | Allows for DAR up to 7.4 with <10% aggregation | |

| Hydrophobicity | More hydrophobic | Less hydrophobic | |

| In Vitro Efficacy (IC50) | Potent, but can be payload and cell line dependent | Generally shows potent in vitro activity | |

| Mouse Plasma Stability | Unstable, hydrolyzed within 1 hour | More stable than Val-Cit, but still susceptible to some cleavage | |

| Human Plasma Stability | Highly stable | Highly stable |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, conjugation, and evaluation of dipeptide linkers.

Solid-Phase Synthesis of Fmoc-Dipeptide-OH Building Blocks

This protocol outlines the manual synthesis of a dipeptide using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin or 2-Chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe or reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple the second Fmoc-protected amino acid using the same procedure as in step 3.

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the dipeptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude dipeptide can then be purified by reverse-phase HPLC.

Maleimide-Thiol Conjugation of a Dipeptide Linker to a Biomolecule

This protocol describes the conjugation of a maleimide-functionalized dipeptide linker to a thiol-containing biomolecule, such as a cysteine-containing peptide or a reduced antibody.

Materials:

-

Thiol-containing biomolecule (e.g., antibody, peptide)

-

Maleimide-functionalized dipeptide linker

-

Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for antibody reduction)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer. For antibodies, if necessary, reduce interchain disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

-

Linker Preparation: Prepare a stock solution of the maleimide-functionalized dipeptide linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the linker solution to the biomolecule solution at a 10-20 fold molar excess of the linker. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle stirring.

-

Purification: Remove the unreacted linker and other small molecules by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the resulting bioconjugate to determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This fluorometric assay is used to determine the susceptibility of a dipeptide linker to cleavage by cathepsin B.

Materials:

-

Dipeptide linker conjugated to a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin, AMC)

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the fluorogenic dipeptide substrate in DMSO. Dilute the substrate to the desired final concentration in Assay Buffer. Activate cathepsin B according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the activated cathepsin B solution to the appropriate wells. Include control wells with buffer only (no enzyme).

-

Initiate Reaction: Add the dipeptide substrate solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).

-

Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. For kinetic analysis, perform the assay at various substrate concentrations to determine Km and kcat values.

Visualizing the Intracellular Journey: Signaling Pathways and Workflows

The efficacy of bioconjugates with cleavable dipeptide linkers is critically dependent on their successful internalization and trafficking to the correct subcellular compartment for enzymatic cleavage.

Receptor-Mediated Endocytosis and Lysosomal Trafficking of ADCs

The following diagram illustrates the typical pathway for an antibody-drug conjugate (ADC) from binding to a cell surface receptor to the release of its payload in the lysosome.

Caption: Receptor-mediated endocytosis and lysosomal degradation pathway of an ADC.

This process begins with the ADC binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized via clathrin-mediated endocytosis, forming an early endosome. As the endosome matures, its internal pH decreases, eventually fusing with a lysosome. Within the acidic and enzyme-rich environment of the lysosome, cathepsins cleave the dipeptide linker, leading to the release of the cytotoxic payload.

Experimental Workflow for Dipeptide Linker Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of a novel dipeptide linker for bioconjugation.

Caption: Experimental workflow for the evaluation of a novel dipeptide linker.

This workflow begins with the chemical synthesis of the dipeptide linker, typically via solid-phase peptide synthesis, followed by its thorough characterization using analytical techniques like NMR and mass spectrometry to confirm its structure and purity. The linker is then conjugated to the desired biomolecule, and the resulting conjugate is purified and characterized to determine properties such as the drug-to-antibody ratio and the extent of aggregation. Finally, a series of in vitro assays are performed to evaluate the linker's performance, including its susceptibility to enzymatic cleavage, stability in plasma, and its ability to mediate cytotoxicity and a potential bystander effect.

Conclusion and Future Directions

Dipeptide linkers represent a mature yet continually evolving technology in the field of bioconjugation. While Val-Cit remains a clinical stalwart, the development of novel dipeptide sequences with improved properties, such as enhanced plasma stability and reduced hydrophobicity, is expanding the design space for next-generation bioconjugates. The ability to fine-tune the cleavage kinetics and physicochemical properties of these linkers by altering the amino acid sequence provides a powerful tool for optimizing the therapeutic index of targeted therapies. Future research will likely focus on the discovery of dipeptides that are substrates for a wider range of tumor-associated enzymes, the development of dual-stimuli responsive linkers, and the application of dipeptide linkers in novel therapeutic modalities beyond ADCs, such as peptide-drug conjugates and targeted delivery of oligonucleotides. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers aiming to harness the full potential of dipeptide linkers in their drug development endeavors.

References

- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. benchchem.com [benchchem.com]

Preliminary Studies Involving Fmoc-Gly-Gly-OSU: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-Gly-OSU) is a dipeptide derivative that serves as a valuable building block in the field of bioconjugation and peptide chemistry. The presence of the Fmoc protecting group allows for controlled, stepwise peptide synthesis, while the N-hydroxysuccinimide (OSu) ester provides a reactive handle for the efficient formation of stable amide bonds with primary amines. This technical guide provides an overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁N₃O₇ | [1] |

| Molecular Weight | 451.43 g/mol | [1] |

| CAS Number | 114726-49-7 | [1] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Storage | Store under inert atmosphere at 2-8°C | Inferred from similar compounds |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the protection of the dipeptide glycyl-glycine (Gly-Gly) with an Fmoc group, followed by the activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Step 1: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-glycyl-glycine (Fmoc-Gly-Gly-OH)

A common method for the synthesis of Fmoc-Gly-Gly-OH involves the reaction of glycyl-glycine with Fmoc-OSu in an aqueous alkaline solution. A detailed experimental protocol based on a patented method is provided below.[2]

Experimental Protocol:

-

Dissolution of Glycyl-glycine: Dissolve glycyl-glycine (e.g., 6.1 g, 0.050 mol) in a 10% sodium carbonate solution (63 mL) with stirring until the solid is completely dissolved.

-

Addition of Fmoc-OSu: At a controlled temperature of 20°C, add a solution of Fmoc-OSu (e.g., 16.8 g, 0.05 mol) in a suitable organic solvent like acetone (60 mL) dropwise over a period of 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at a temperature below 30°C for 2 hours.

-

Work-up and Extraction: Dilute the reaction mixture with water (approx. 50 mL) and wash with an organic solvent such as toluene (80 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate (100 mL).

-

Isolation and Purification: Wash the organic phase, concentrate it to remove the solvent, which should result in the precipitation of a white solid. Filter the solid and dry to obtain Fmoc-Gly-Gly-OH.

Quantitative Data for Fmoc-Gly-Gly-OH Synthesis:

| Reactants | Molar Ratio (Gly-Gly : Fmoc-OSu) | Solvent | Reaction Time | Yield | Purity | Reference |

| Gly-Gly, Fmoc-OSu | 1.0 : 1.05 | 10% K₂CO₃(aq) / Acetone | 2 hours | 93% | >99% | [2] |

| Gly-Gly, Fmoc-OSu | 1.0 : 1.0 | 10% Na₂CO₃(aq) / Acetone | 2 hours | 91% | >99% |

Step 2: Synthesis of this compound

Representative Experimental Protocol:

-

Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Coupling Reaction: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Application in Bioconjugation: A Workflow for ADC Linker Synthesis

This compound is primarily used as a linker component in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs). The Gly-Gly dipeptide can serve as a substrate for lysosomal enzymes, enabling the release of a cytotoxic payload within a target cell. The OSu group allows for covalent attachment to an amine-containing molecule, which could be a payload or a targeting ligand.

Below is a logical workflow illustrating the role of this compound in the construction of an ADC.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions, making it compatible with a diverse range of amino acids and complex peptide sequences.[1][2] This document provides a detailed, step-by-step protocol for the use of Fmoc-Gly-Gly-OSU, a pre-activated dipeptide, in SPPS. The use of an N-hydroxysuccinimide (OSU) ester facilitates the coupling reaction by providing a highly reactive acylating agent, which readily reacts with the free amine on the resin-bound peptide chain to form a stable amide bond.[3][4]

Core Principles of Fmoc SPPS

The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] The entire process is a cycle of three main stages:

-

Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain.

-

Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the incoming activated amino acid.

-

Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all permanent side-chain protecting groups are removed.

Experimental Protocols

This protocol is designed for a standard manual SPPS synthesis. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., Reagent K or a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol 1: Resin Preparation and Swelling

-

Weighing the Resin: Accurately weigh the desired amount of resin into a reaction vessel.

-

Swelling: Add DMF (approximately 10 mL per gram of resin) to the reaction vessel.

-

Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

-

Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: The SPPS Cycle (Deprotection and Coupling)

This cycle is to be repeated for each amino acid or dipeptide to be added.

Step 1: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of this compound

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for more complex sequences.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

Step 3: Monitoring the Coupling Reaction (Optional but Recommended)

-

Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.

-

Take a small sample of resin beads (a few beads are sufficient).

-

Wash the beads with ethanol and add the ninhydrin test solutions as per the manufacturer's protocol.

-

Heat the sample for 3-5 minutes.

-

A blue or purple color indicates the presence of free amines and an incomplete coupling reaction. In this case, the coupling step should be repeated. A yellow or colorless result indicates a complete reaction.

Protocol 3: Final Deprotection and Cleavage

-

After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, Step 1.

-

Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove residual DMF.

-

Dry the resin under a high vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The composition may need to be adjusted based on the specific amino acids in the peptide sequence.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-